molecular formula C10H10BrFO2 B13015940 Ethyl 2-bromo-5-fluoro-3-methylbenzoate

Ethyl 2-bromo-5-fluoro-3-methylbenzoate

Cat. No.: B13015940
M. Wt: 261.09 g/mol
InChI Key: RHHQAEORZXAOET-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-fluoro-3-methylbenzoate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-5-fluoro-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-5-fluoro-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-fluoro-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as ethyl 2-amino-5-fluoro-3-methylbenzoate.

    Reduction: Ethyl 2-bromo-5-fluoro-3-methylbenzyl alcohol.

    Oxidation: Ethyl 2-bromo-5-fluoro-3-methylbenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-5-fluoro-3-methylbenzoate is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Used in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-fluoro-3-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine atoms on the benzene ring influence the electron density, making the compound susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-2-fluoro-3-methylbenzoate
  • Ethyl 2-bromo-5-fluorobenzoate
  • Ethyl 3-bromo-2-fluoro-5-methylbenzoate

Uniqueness

Ethyl 2-bromo-5-fluoro-3-methylbenzoate is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This unique structure makes it valuable in targeted chemical syntheses and research applications .

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

ethyl 2-bromo-5-fluoro-3-methylbenzoate

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-5-7(12)4-6(2)9(8)11/h4-5H,3H2,1-2H3

InChI Key

RHHQAEORZXAOET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)C)Br

Origin of Product

United States

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